molecular formula C17H16N2O3S B7718890 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide CAS No. 672340-63-5

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide

Cat. No. B7718890
CAS RN: 672340-63-5
M. Wt: 328.4 g/mol
InChI Key: AWPKZXMPHVMIAZ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide, also known as GMX1778, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. GMX1778 is a member of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, which plays a crucial role in cellular energy metabolism.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in cancer treatment. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor pharmacokinetic properties, which can limit its effectiveness in clinical trials.

Future Directions

There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide. One direction is to optimize its pharmacokinetic properties to improve its effectiveness in clinical trials. Another direction is to study its potential therapeutic applications in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with methyl thiophene-2-carboxylate to form an intermediate compound. This intermediate compound is then reacted with N-methylhydroxylamine hydrochloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the NAD+ biosynthesis pathway, which is essential for cancer cell survival. This compound has been tested in preclinical studies for various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to have antitumor activity and to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(17(21)15-4-3-7-23-15)10-12-8-11-9-13(22-2)5-6-14(11)18-16(12)20/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKZXMPHVMIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324938
Record name N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

672340-63-5
Record name N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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